molecular formula C17H18N2O4 B5740393 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine

カタログ番号 B5740393
分子量: 314.34 g/mol
InChIキー: DQMFDAMIJDOTJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine, also known as safinamide, is a drug that has shown potential for the treatment of Parkinson's disease. It belongs to the class of monoamine oxidase B (MAO-B) inhibitors, which work by increasing the levels of dopamine in the brain.

作用機序

Safinamide works by inhibiting the activity of MAO-B, an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine increases the levels of dopamine, which helps to improve motor function in patients with Parkinson's disease. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine has been found to have other mechanisms of action, including the modulation of glutamate release and the inhibition of voltage-gated sodium channels.
Biochemical and Physiological Effects:
Safinamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and other neurotransmitters in the brain, as well as to reduce oxidative stress and inflammation. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine has been found to improve mitochondrial function, which may contribute to its neuroprotective effects.

実験室実験の利点と制限

Safinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in the treatment of Parkinson's disease. However, there are also limitations to its use in lab experiments. For example, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine may have off-target effects that could complicate data interpretation, and its effects may vary depending on the specific experimental conditions.

将来の方向性

There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the exploration of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine's potential use in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, further studies are needed to better understand the mechanisms of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine and to identify potential biomarkers that could be used to monitor its effects in patients.

合成法

Safinamide can be synthesized using a multi-step process that involves the reaction of 4-(2-furoyl)piperazine with 1-(1,3-benzodioxol-5-ylmethyl)amine. The reaction is catalyzed by a base and occurs under an inert atmosphere. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

科学的研究の応用

Safinamide has been extensively studied for its potential use in the treatment of Parkinson's disease. It has been shown to improve motor function and reduce the duration of "off" time in patients with fluctuating symptoms. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine has been found to have neuroprotective effects, which may slow the progression of the disease.

特性

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(15-2-1-9-21-15)19-7-5-18(6-8-19)11-13-3-4-14-16(10-13)23-12-22-14/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMFDAMIJDOTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](furan-2-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。